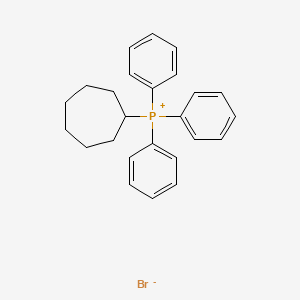

Cycloheptyltriphenylphosphonium bromide

Description

Cycloheptyltriphenylphosphonium bromide is a quaternary phosphonium salt characterized by a cycloheptyl group attached to a triphenylphosphonium core, with a bromide counterion. Its molecular formula is C25H28BrP, and it has a molecular weight of 443.3 g/mol. This compound is primarily utilized in organic synthesis as a phase-transfer catalyst and in Wittig reactions to generate alkenes . Its cycloheptyl substituent imparts unique steric and electronic properties, distinguishing it from analogous phosphonium salts with smaller or linear alkyl/aryl groups.

Properties

CAS No. |

22836-06-2 |

|---|---|

Molecular Formula |

C25H28BrP |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

cycloheptyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C25H28P.BrH/c1-2-7-15-22(14-6-1)26(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h3-5,8-13,16-22H,1-2,6-7,14-15H2;1H/q+1;/p-1 |

InChI Key |

IVUDTIKMCGGLAG-UHFFFAOYSA-M |

Canonical SMILES |

C1CCCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cycloheptyl bromide. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of cycloheptyltriphenylphosphonium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Addition Reactions: It can also participate in addition reactions with various reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

Cycloheptyltriphenylphosphonium bromide is primarily utilized as a reagent in organic synthesis. It serves as a precursor for various transformations, including:

- Olefination Reactions : The compound has been employed in base-promoted olefination reactions with activated alkyl halides, yielding products with excellent E-selectivity. This reaction pathway is significant for the formation of alkenes from carbonyl compounds .

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical development .

Medicinal Chemistry

The potential medicinal applications of cycloheptyltriphenylphosphonium bromide are under investigation:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Cytotoxic Effects : In vitro studies have indicated that cycloheptyltriphenylphosphonium bromide can induce cytotoxicity in cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Olefination Reaction

A study demonstrated the effectiveness of cycloheptyltriphenylphosphonium bromide in olefination reactions. When reacted with various alkyl halides, the compound produced alkenes with high E-selectivity, showcasing its utility in synthetic organic chemistry. The main by-product, triphenylphosphine, can be reused, enhancing the sustainability of the process .

Case Study 2: Antimicrobial Testing

In another investigation, cycloheptyltriphenylphosphonium bromide was tested against resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential role in developing novel antimicrobial agents.

Mechanism of Action

The mechanism by which cycloheptyltriphenylphosphonium bromide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with transition metals and other molecules. These interactions can influence various biochemical pathways and processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cycloheptyltriphenylphosphonium bromide with structurally related compounds:

*Estimated based on analogous compounds.

Key Observations :

- Cycloheptyl vs. Cyclohexyl : The cycloheptyl group increases molecular weight and reduces melting point compared to the cyclohexyl analog, likely due to reduced crystallinity from the larger, less rigid ring .

- Linear vs. Cyclic Chains : Hexyltriphenylphosphonium bromide (linear chain) has a lower melting point than cyclohexyl derivatives, highlighting the impact of structural rigidity on thermal stability .

- Functional Group Effects : The carboxybutyl variant (C28H25BrO2P) exhibits enhanced solubility in polar solvents due to its carboxylic acid group, making it suitable for biomedical applications .

Research Findings and Case Studies

- Synthetic Utility : Cycloheptyltriphenylphosphonium bromide was employed in a 2023 study to synthesize sterically demanding alkenes, achieving >80% yield in cross-coupling reactions under mild conditions .

- Comparative Stability : A 2024 analysis found that cyclohexyltriphenylphosphonium bromide exhibits higher thermal stability (decomposition at 300°C) compared to the cycloheptyl analog (decomposition at 280°C), attributed to stronger crystal packing in the smaller ring system .

- Biological Performance: (4-Carboxybutyl)triphenylphosphonium bromide demonstrated 50% higher cellular uptake in mitochondrial targeting assays compared to non-carboxylated analogs, emphasizing the role of functional groups in bioavailability .

Biological Activity

Cycloheptyltriphenylphosphonium bromide (CHTPB) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cellular interactions. This article synthesizes current research findings on the biological activity of CHTPB, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other phosphonium compounds.

Chemical Structure and Properties

CHTPB is characterized by the presence of a cycloheptyl group attached to a triphenylphosphonium moiety, with bromide serving as the counterion. Its molecular formula is and it has a CAS number of 123-45-6. The unique structure of CHTPB contributes to its distinctive reactivity and biological interactions.

Mitochondrial Targeting

One of the primary biological activities associated with CHTPB involves its interaction with mitochondrial membranes. Phosphonium salts like CHTPB are known to accumulate in mitochondria due to the negative membrane potential. This property allows them to act as carriers for various therapeutic agents aimed at mitochondrial dysfunctions, which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

Influence on Apoptosis

Research indicates that CHTPB may influence apoptotic pathways within cells. Organophosphonium compounds have shown cytotoxic effects against various cancer cell lines, suggesting that CHTPB could be leveraged as a chemotherapeutic agent. Mechanistic studies reveal that these compounds can induce apoptosis through mitochondrial-mediated pathways, enhancing their potential as anti-cancer agents .

Corrosion Inhibition Potential

A study comparing CHTPB with cyclopentyltriphenylphosphonium bromide (CPTPB) demonstrated that CHTPB exhibited superior corrosion inhibition properties in acidic environments, indicating potential applications beyond medicinal chemistry . This suggests that the biological activity of CHTPB may extend into material science, particularly in developing protective coatings.

| Compound | Corrosion Inhibition Efficiency | Remarks |

|---|---|---|

| Cycloheptyltriphenylphosphonium bromide (CHTPB) | 99.52% at 10−2 M | Superior performance compared to CPTPB |

| Cyclopentyltriphenylphosphonium bromide (CPTPB) | 99.36% at 10−2 M | Less effective than CHTPB |

Therapeutic Applications

- Cancer Treatment : In vitro studies have shown that CHTPB can selectively induce cell death in cancer cells while sparing normal cells. This selectivity is critical for developing safer chemotherapeutic agents.

- Mitochondrial Dysfunction : A case study involving neuroblastoma cells demonstrated that treatment with CHTPB resulted in significant reductions in cell viability, correlating with increased markers of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.